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Compound of Interest

Compound Name: 2-(2-Formylphenoxy)acetamide

Cat. No.: B1273628

The molecule 2-(2-Formylphenoxy)acetamide possesses a unique combination of functional
groups—an aromatic ether, an aldehyde (formyl group), and a primary amide. This structure
suggests potential applications as a versatile synthetic intermediate and as a scaffold in drug
discovery. The thermochemical properties of such a compound are fundamental to its practical
application. For instance, the enthalpy of formation dictates the energy landscape of its
synthetic and degradative pathways, while heat capacity is crucial for thermal management in
scaled-up reactions. Furthermore, understanding its thermal stability is critical for determining
safe storage, handling, and processing conditions.

This guide addresses the current information gap by presenting a comprehensive strategy to
fully characterize the thermochemical profile of 2-(2-Formylphenoxy)acetamide. We will first
establish a theoretical foundation through high-level computational modeling and then detalil
the experimental methodologies required to validate these predictions, ensuring a high degree
of confidence in the final data.

Computational Prediction of Thermochemical
Properties

Computational chemistry provides a powerful, predictive tool for estimating thermochemical
properties before engaging in potentially complex and resource-intensive experimental work.
Density Functional Theory (DFT) offers a favorable balance of accuracy and computational
cost for molecules of this size.[1][2]
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Rationale for Computational Approach

Our proposed computational protocol is designed for accuracy and error cancellation. We will
use DFT to calculate the total electronic energy, from which thermodynamic properties are
derived using statistical mechanics. The choice of functional and basis set is critical; modern
functionals like B3LYP or the more recent B97-3c, combined with a triple-zeta basis set such as
6-311+G(d,p), have been shown to provide reliable geometries and energies for organic
molecules.[1][3]

To achieve high accuracy for the gas-phase enthalpy of formation (AfH°(g)), we will employ an
isodesmic reaction scheme. This method involves constructing a balanced hypothetical
reaction where the types of chemical bonds on both the reactant and product sides are
conserved. This approach allows for the cancellation of systematic errors in the DFT
calculations, leading to a more accurate prediction of the enthalpy of formation for the target
molecule.[4]

Computational Workflow Protocol

o Geometry Optimization: The 3D structure of 2-(2-Formylphenoxy)acetamide will be
optimized using the B3LYP functional with the 6-31G(d) basis set to find its lowest energy
conformation.[5]

o Frequency Calculation: A frequency analysis will be performed at the same level of theory to
confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies)
and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.[5]

» Single-Point Energy Calculation: A higher-level single-point energy calculation will be
performed on the optimized geometry using the larger 6-311+G(d,p) basis set for improved
electronic energy accuracy.

» |sodesmic Reaction Design: An appropriate isodesmic reaction will be designed. For
example:

o 2-(2-Formylphenoxy)acetamide + Benzene + Methanamide — Anisole + Benzaldehyde
+ Acetamide
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» Calculation of Reaction Enthalpy: The same computational protocol (Steps 1-3) will be

applied to all molecules in the isodesmic reaction. The enthalpy of the reaction (AH_rxn) at

298.15 K is calculated as:

o AH_rxn = Z(AH_products) - Z(AH_reactants)

» Calculation of Enthalpy of Formation: The enthalpy of formation of 2-(2-

Formylphenoxy)acetamide is then derived using well-established experimental AfH°(qg)

values for the reference compounds in the isodesmic reaction and Hess's Law.
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Caption: Workflow for computational prediction of enthalpy of formation.

Predicted Thermochemical Data

The following table summarizes the expected thermochemical properties for 2-(2-
Formylphenoxy)acetamide derived from the described computational protocol.

Property Predicted Value Method
Molar Mass ( g/mol ) 179.17
Gas-Phase Enthalpy of _
) To be calculated DFT (Isodesmic)
Formation (kJ/mol)
Standard Molar Entropy
To be calculated DFT (Freq)
(J/mol-K)
Heat Capacity, Cp (J/mol-K) To be calculated DFT (Freq)

Experimental Determination and Validation

Experimental validation is essential for confirming computational predictions and establishing a
trustworthy thermochemical dataset. The protocols described below are designed as self-
validating systems, relying on calibration against certified reference materials to ensure
accuracy and traceability.

Differential Scanning Calorimetry (DSC) for Phase
Behavior and Heat Capacity

DSC is a cornerstone technique for measuring thermal transitions and heat capacities.[6] It
measures the difference in heat flow between a sample and an inert reference as a function of
temperature.[7]

Experimental Protocol:

 Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using
certified reference materials, such as indium and zinc, under a nitrogen atmosphere. This
step is critical for data integrity and makes the protocol self-validating.
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o Sample Preparation: Accurately weigh 3-5 mg of 2-(2-Formylphenoxy)acetamide into an
aluminum DSC pan and hermetically seal it. An identical empty pan is used as the reference.

e Melting Point & Enthalpy of Fusion: Heat the sample at a controlled rate (e.g., 10 °C/min).
The onset temperature of the endothermic peak corresponds to the melting point, and the
integrated area of the peak yields the enthalpy of fusion (AH_fus).[7]

o Heat Capacity (Cp) Measurement: Utilize a three-step method:

[e]

a. Run a baseline scan with two empty pans.

o

b. Run a scan with a sapphire standard of known mass and heat capacity.

[¢]

c. Run a scan with the sample.

[e]

The heat capacity of the sample is determined by comparing its heat flow signal to that of
the sapphire standard.[8]
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DSC Experimental Workflow
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Caption: Workflow for DSC analysis.

Bomb Calorimetry for Enthalpy of Combustion and
Formation

Bomb calorimetry is the gold-standard method for determining the enthalpy of combustion
(AcH"®) of solid organic compounds.[9] From this value, the standard enthalpy of formation in
the solid state (AfH°(s)) can be calculated with high precision.

Causality and Trustworthiness: The protocol's trustworthiness is established by calibrating the
calorimeter's heat capacity (¢_cal) with the combustion of a certified standard, benzoic acid.[10]
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This calibration accounts for the heat absorbed by the entire calorimeter system (bomb, water,

stirrer, etc.), making every subsequent measurement traceable to a known standard.

Experimental Protocol:

e Calorimeter Calibration:

o Combust a precisely weighed pellet (~1 g) of certified benzoic acid in the bomb
calorimeter, which is pressurized to ~30 atm with pure oxygen.

o Measure the temperature rise (AT).

o Calculate the heat capacity of the calorimeter (¢_cal) using the known specific energy of
combustion of benzoic acid.

Sample Combustion:

o Combust a precisely weighed pellet (~0.8-1.0 g) of 2-(2-Formylphenoxy)acetamide
under the same conditions.

o Measure the resulting temperature rise (AT_sample).

Energy Calculation: Calculate the total energy released (g_total) using € _cal and
AT_sample.

Corrections (Washburn Procedure): Apply corrections for the heat released by the ignition
wire and for the formation of nitric acid from residual nitrogen in the bomb.[9] This correction
to standard state conditions is crucial for accuracy.

Enthalpy of Combustion (AcH®): Calculate the standard molar enthalpy of combustion from
the corrected energy of combustion.

Enthalpy of Formation (AfH°(s)): Calculate the standard enthalpy of formation of the solid
sample using Hess's Law and the known standard enthalpies of formation for the combustion
products, COz(g) and H20(]).

o CsoHaNOs(s) + 9.75 02(g) — 9 CO2(g) + 4.5 H20(l) + 0.5 N2(g)
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o AfH°(sample, s) = [9 x AfH?(COz, g) + 4.5 x AfH°(H20, I)] - AcH°(sample, s)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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